1-[3-(4-methoxyphenoxy)propyl]piperidine
Overview
Description
1-[3-(4-methoxyphenoxy)propyl]piperidine is a chemical compound that is commonly used in scientific research. It is also known as MPP and has the molecular formula C15H23NO2. This compound has been found to have several applications in the field of biochemistry and physiology. In
Scientific Research Applications
1-[3-(4-methoxyphenoxy)propyl]piperidine has several applications in scientific research. It has been found to be a useful tool for studying the function of the dopamine transporter (DAT) in the brain. This compound has been used to investigate the binding and uptake of dopamine by DAT, as well as the effects of various drugs on these processes. It has also been used to study the role of DAT in cocaine addiction and other neurological disorders.
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]piperidine involves its binding to the dopamine transporter (DAT) in the brain. This compound is a potent inhibitor of DAT, which means that it blocks the uptake of dopamine by this transporter. This results in an increase in the concentration of dopamine in the synapse, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-methoxyphenoxy)propyl]piperidine are primarily related to its inhibition of DAT. This compound has been found to increase the concentration of dopamine in the synapse, which can lead to various effects such as increased locomotor activity, hyperactivity, and reward-seeking behavior. It has also been shown to have effects on other neurotransmitters such as serotonin and norepinephrine, which can lead to changes in mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[3-(4-methoxyphenoxy)propyl]piperidine in lab experiments is its potency as a DAT inhibitor. This compound is highly selective for DAT and has been found to be a useful tool for studying the function of this transporter in the brain. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for experiments.
Future Directions
There are several future directions for research involving 1-[3-(4-methoxyphenoxy)propyl]piperidine. One area of interest is the development of new drugs that target DAT and other neurotransmitter transporters. Another area of interest is the investigation of the effects of this compound on other brain regions and neurotransmitter systems. Additionally, there is a need for more studies on the long-term effects of this compound on behavior and physiology.
properties
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-6-8-15(9-7-14)18-13-5-12-16-10-3-2-4-11-16/h6-9H,2-5,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGMIYVLQKFFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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